molecular formula C12H12BrF3O2 B1397874 Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate CAS No. 1237535-81-7

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B1397874
CAS No.: 1237535-81-7
M. Wt: 325.12 g/mol
InChI Key: XKXIEAYUTFPKAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H12BrF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-bromo-5-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-bromo-5-(trifluoromethyl)benzoate+water\text{3-bromo-5-(trifluoromethyl)benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-bromo-5-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 3-bromo-5-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-5-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • Tert-butyl bromoacetate
  • 3-Bromobenzotrifluoride

Uniqueness

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl 3-bromo-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-8(12(14,15)16)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIEAYUTFPKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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